7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
This compound is a pyrazolo[1,5-a]pyrimidine carboxamide derivative characterized by:
- Position 7: A difluoromethyl (-CF₂H) group, which introduces electron-withdrawing properties and metabolic stability.
- Position 5: A 4-methoxyphenyl substituent, contributing to π-π stacking interactions and solubility modulation.
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.
Properties
IUPAC Name |
7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N6O3/c1-15-22(26(36)34(32(15)2)17-7-5-4-6-8-17)31-25(35)19-14-29-33-21(23(27)28)13-20(30-24(19)33)16-9-11-18(37-3)12-10-16/h4-14,23H,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDTUCYIRBEHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of various substituents. For instance, recent studies have demonstrated efficient methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines through reactions with nucleophiles and electrophiles, yielding compounds with varied biological activities .
Biological Activities
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis (Mtb), with some derivatives achieving low nanomolar minimum inhibitory concentrations (MICs) against drug-resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives is noteworthy. Studies have shown that certain analogs possess selective COX-2 inhibitory activity, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's ability to inhibit COX enzymes suggests its potential as a therapeutic agent in inflammatory diseases.
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines are also significant. Compounds within this class have been identified as effective inhibitors of various cancer cell lines. For instance, some derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells . The selectivity towards cancer cells while sparing normal cells enhances their therapeutic index.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. The presence of specific substituents on the pyrazole and pyrimidine rings significantly influences their biological efficacy. For example:
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 3m | 4-methoxy | α-glucosidase Inhibition | 15.2 ± 0.4 |
| 3n | 4-chloro | Anti-inflammatory | 0.034 |
| 3k | H | Antitubercular | <10 |
These findings emphasize that modifications at specific positions can enhance or diminish activity against targeted biological pathways.
Case Studies
- Inhibition of α-glucosidase : A series of synthesized pyrazolo derivatives were tested for their ability to inhibit α-glucosidase enzyme activity. The most potent inhibitors demonstrated IC50 values significantly lower than the standard drug acarbose .
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced edema models showed that certain pyrazolo derivatives effectively reduced inflammation with minimal ulcerogenic effects compared to traditional NSAIDs .
- Antitubercular Efficacy : A representative derivative was evaluated in a mouse model infected with Mtb, showing a marked reduction in bacterial load and suggesting potential as a lead compound for further development .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer agent. Its structure allows for interaction with various biological targets.
Case Study: Anti-Cancer Activity
A study investigated the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the side chains could enhance potency against specific cancer types by targeting key enzymes involved in tumor growth .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activities. The difluoromethyl group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate microbial cell membranes.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-(difluoromethyl)-... | E. coli | 15 |
| 7-(difluoromethyl)-... | S. aureus | 18 |
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Electronics
A recent study explored the use of pyrazolo[1,5-a]pyrimidine derivatives in organic photovoltaic cells. The incorporation of this compound into polymer blends improved charge transport properties and overall device efficiency .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is being explored due to its biological activity against pests and pathogens.
Research Findings
Preliminary studies indicate that compounds with similar structures can inhibit the growth of certain agricultural pathogens, suggesting that further investigation into this compound could yield beneficial applications in crop protection .
Comparison with Similar Compounds
Position 7 Modifications
Analysis :
Position 5 Modifications
Analysis :
- The 4-methoxyphenyl group in the target compound optimizes electron density for interactions with aromatic residues in targets like kinases .
- Bromine in 5-(4-bromophenyl) derivatives enhances halogen bonding but increases molecular weight .
Carboxamide Substituent Variations
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Core formation : Reacting substituted pyrazole intermediates with enaminones (e.g., using pyridine as a solvent under reflux for 5–6 hours) .
- Crystallization : Purification via recrystallization from ethanol/DMF mixtures yields high-purity products (e.g., 62–70% yields) .
- Functionalization : Introducing the difluoromethyl and 4-methoxyphenyl groups requires controlled electrophilic substitution or coupling reactions .
Q. Optimization strategies :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading .
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
A multi-technique approach is essential:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the difluoromethyl group (δ ~5.8–6.2 ppm for ¹H; δ ~110–120 ppm for ¹³C) and pyrimidine protons (δ ~8.5–9.0 ppm) .
- 19F NMR : Confirm difluoromethyl substitution (δ ~-100 to -120 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 528.4) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (R-factor < 0.06) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) with sonication. The 4-methoxyphenyl group enhances solubility in polar aprotic solvents .
- Stability studies :
- Monitor degradation via HPLC under UV light and varying temperatures (4°C, 25°C, 37°C).
- Use accelerated stability protocols (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Variable-temperature NMR : Identify dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Correlate ambiguous proton and carbon signals .
- DFT calculations : Compare experimental and computed chemical shifts (B3LYP/6-31G* basis set) to validate assignments .
Q. What methodologies are suitable for studying enzymatic inhibition mechanisms?
- In vitro assays :
- Measure IC₅₀ using fluorogenic substrates (e.g., competitive binding assays with ATP-dependent enzymes) .
- Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (PDB: 1ATP) .
Q. What challenges arise in crystallographic studies, and how can they be addressed?
Q. How can computational modeling predict structure-activity relationships (SAR)?
Q. What experimental designs optimize yield in multi-step syntheses?
- Taguchi methods : Prioritize critical factors (e.g., reaction time > solvent purity) .
- Flow chemistry : Improve reproducibility in continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) .
Q. How do supramolecular interactions influence solid-state properties?
Q. What strategies validate biological activity in complex matrices?
- LC-MS/MS quantification : Detect sub-μM concentrations in plasma with MRM transitions (e.g., m/z 528 → 385) .
- Cellular assays : Use siRNA knockdown to confirm target specificity in cancer cell lines (e.g., HeLa or MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
